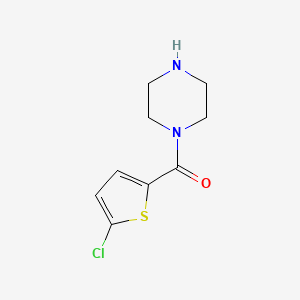

1-(5-Chlorothiophene-2-carbonyl)piperazine

Description

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2OS/c10-8-2-1-7(14-8)9(13)12-5-3-11-4-6-12/h1-2,11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMCZYNIBMYRFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(5-Chlorothiophene-2-carbonyl)piperazine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-(5-Chlorothiophene-2-carbonyl)piperazine, a heterocyclic compound with potential applications in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Properties

This compound is a derivative of piperazine and 5-chlorothiophene-2-carboxylic acid. The core structure consists of a piperazine ring acylated at one of the nitrogen atoms with a 5-chlorothiophene-2-carbonyl group.

Chemical Structure:

Molecular Formula: C₉H₁₁ClN₂OS

IUPAC Name: (4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl)

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound (Predicted) | 5-Chlorothiophene-2-carbonyl chloride |

| CAS Number | Not available | 42518-98-9[1][2][3][4][5][6][7] |

| Molecular Weight | 230.71 g/mol | 181.04 g/mol [1][2][6][7] |

| Appearance | Likely a solid | Colorless to light yellow liquid[7] |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and alcohols. Limited solubility in water. | Slightly soluble in water[1][7] |

| Stability | Stable under normal conditions. | Moisture sensitive. |

Synthesis

The primary and most direct method for the synthesis of this compound is the acylation of piperazine with 5-chlorothiophene-2-carbonyl chloride.[8] This reaction involves the nucleophilic attack of one of the nitrogen atoms of the piperazine ring on the carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond.

Synthesis of the Precursor: 5-Chlorothiophene-2-carbonyl chloride

The key precursor, 5-chlorothiophene-2-carbonyl chloride, is typically synthesized via the chlorination of 5-chlorothiophene-2-carboxylic acid.

Experimental Protocol: Synthesis of 5-Chlorothiophene-2-carbonyl chloride

This protocol is based on established methods for the synthesis of acyl chlorides from carboxylic acids.

Materials:

-

5-Chlorothiophene-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-chlorothiophene-2-carboxylic acid in anhydrous dichloromethane under an inert atmosphere.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature. Alternatively, if using oxalyl chloride, add it dropwise with a catalytic amount of DMF.

-

The reaction mixture is then typically heated to reflux and stirred for several hours until the reaction is complete.[9] The progress of the reaction can be monitored by the cessation of gas evolution (HCl or a mixture of HCl, CO, and CO₂) and by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).

-

After completion, the excess thionyl chloride and the solvent are removed under reduced pressure to yield crude 5-chlorothiophene-2-carbonyl chloride.

-

The product can be purified by distillation under reduced pressure to obtain a colorless to light yellow liquid.[10][11]

Logical Workflow for Precursor Synthesis:

Caption: Synthesis workflow for 5-Chlorothiophene-2-carbonyl chloride.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

This is a general procedure for the acylation of piperazine.

Materials:

-

5-Chlorothiophene-2-carbonyl chloride

-

Piperazine

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve piperazine (typically in excess to act as both reactant and base, or with an added non-nucleophilic base) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere and cool the solution in an ice bath.

-

Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride in anhydrous dichloromethane to the piperazine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Logical Workflow for Final Product Synthesis:

Caption: Synthesis workflow for this compound.

Potential Biological and Pharmacological Properties

While specific studies on the biological activity of this compound are not widely published, the piperazine moiety is a well-known pharmacophore present in numerous drugs with a wide range of activities. Derivatives of piperazine have been reported to exhibit various pharmacological effects, including but not limited to:

-

Antimicrobial and Antifungal Activity: Many piperazine derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.

-

Anticancer Activity: Certain piperazine-containing compounds have shown promise as anticancer agents.

-

Central Nervous System (CNS) Activity: The piperazine ring is a common feature in drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.

A recent study on a series of (E)-5-(4-(5-chlorothiophene-2-carbonyl) piperazin-1-yl)-N'-(substituted methylene) benzofuran-2-carbohydrazide derivatives, which contain the this compound core, has highlighted their potential as antimicrobial agents. This suggests that the core structure itself may contribute significantly to the observed biological activity. Further research, including molecular docking and in-vitro assays, is necessary to fully elucidate the therapeutic potential and mechanism of action of this compound and its derivatives.

Signaling Pathway Hypothesis (General Antimicrobial Action):

The antimicrobial action of such compounds could potentially involve various mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. A hypothetical signaling pathway for a potential antimicrobial effect is illustrated below.

References

- 1. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9 [chemicalbook.com]

- 2. 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 [sigmaaldrich.com]

- 3. 5-Chlorothiophene-2-carbonyl chloride Online | 5-Chlorothiophene-2-carbonyl chloride Manufacturer and Suppliers [scimplify.com]

- 4. Synthonix, Inc > 42518-98-9 | 5-Chlorothiophene-2-carbonyl chloride [synthonix.com]

- 5. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | CAS 42518-98-9 [matrix-fine-chemicals.com]

- 6. 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | Benchchem [benchchem.com]

- 9. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 10. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]

- 11. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]

Technical Guide: 1-(5-Chlorothiophene-2-carbonyl)piperazine

CAS Number: 864815-96-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(5-Chlorothiophene-2-carbonyl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and potential pharmacological relevance, presenting data in a structured format for ease of reference and comparison.

Chemical and Physical Properties

This compound is a derivative of piperazine and 5-chlorothiophene-2-carboxylic acid. While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its constituent parts and related structures. The table below summarizes key computed and expected properties.

| Property | Value | Source |

| CAS Number | 864815-96-3 | [1] |

| Molecular Formula | C₉H₁₁ClN₂OS | Inferred |

| Molecular Weight | 230.71 g/mol | Inferred |

| IUPAC Name | (5-chlorothiophen-2-yl)(piperazin-1-yl)methanone | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | Inferred |

| InChI | InChI=1S/C9H11ClN2OS/c10-8-2-1-7(14-8)9(13)12-5-3-11-4-6-12/h1-2,11H,3-6H2 | [1] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the acylation of piperazine with 5-chlorothiophene-2-carbonyl chloride. This reaction is a standard method for forming amide bonds.

Synthesis of the Precursor: 5-Chlorothiophene-2-carbonyl chloride (CAS: 42518-98-9)

The key precursor, 5-chlorothiophene-2-carbonyl chloride, is typically synthesized from 5-chlorothiophene-2-carboxylic acid.

Experimental Protocol: Chlorination of 5-Chlorothiophene-2-carboxylic acid

-

Materials: 5-Chlorothiophene-2-carboxylic acid, thionyl chloride (SOCl₂), non-polar solvent (e.g., toluene or dichloromethane), N,N-dimethylformamide (DMF) (catalyst).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-chlorothiophene-2-carboxylic acid (1 equivalent) in a non-polar solvent.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.1-1.3 equivalents) to the suspension at a controlled temperature, typically below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 10-30 minutes.

-

Heat the reaction mixture to reflux for 1-3 hours, or until the evolution of gas ceases.

-

After cooling, the solvent and excess thionyl chloride are removed under reduced pressure to yield crude 5-chlorothiophene-2-carbonyl chloride.

-

The product can be purified by vacuum distillation.

-

Synthesis of this compound

Experimental Protocol: Acylation of Piperazine

-

Materials: 5-Chlorothiophene-2-carbonyl chloride, piperazine, a suitable solvent (e.g., dichloromethane, tetrahydrofuran), and a base (e.g., triethylamine, pyridine, or an excess of piperazine) to neutralize the HCl byproduct.

-

Procedure:

-

Dissolve piperazine (2-3 equivalents to act as both reactant and base, or 1 equivalent with an external base) in the chosen solvent in a reaction flask, and cool the mixture in an ice bath.

-

Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride (1 equivalent) in the same solvent to the piperazine solution with vigorous stirring.

-

Allow the reaction to proceed at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine to remove the hydrochloride salt and any unreacted piperazine.

-

The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

-

Synthesis Workflow

Spectroscopic Data and Characterization

-

¹H NMR: Signals corresponding to the protons on the thiophene ring and the piperazine ring. The thiophene protons would appear as doublets in the aromatic region, while the piperazine protons would appear as multiplets in the aliphatic region.

-

¹³C NMR: Resonances for the carbonyl carbon, the carbons of the thiophene ring, and the carbons of the piperazine ring.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound (230.71 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1630-1680 cm⁻¹ corresponding to the amide carbonyl group.

Biological Activity and Potential Applications

Piperazine derivatives are a well-established class of compounds with a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. The incorporation of a thiophene ring, a common scaffold in medicinal chemistry, can modulate the biological activity of the piperazine core.

The 5-chlorothiophene-2-carbonyl moiety is a key component of the anticoagulant drug Rivaroxaban . In Rivaroxaban, this group serves as an important structural element for binding to its target, Factor Xa.

Potential Signaling Pathways and Drug Development

Given the structural similarities to known pharmacologically active agents, this compound could be investigated for its potential to interact with various biological targets.

Hypothesized Mechanism of Action

Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological activity and mechanism of action of this compound. Its structural components suggest that it could be a valuable building block for the synthesis of novel therapeutic agents.

Safety Information

The safety data for this compound is not well-established. However, based on its precursor, 5-chlorothiophene-2-carbonyl chloride, which is corrosive and causes severe skin burns and eye damage, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical or safety advice. All chemical handling should be performed by trained professionals in accordance with established safety protocols.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 1-(5-Chlorothiophene-2-carbonyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1-(5-Chlorothiophene-2-carbonyl)piperazine. This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. This document outlines the available spectroscopic data (NMR, IR, and MS) and provides a detailed experimental protocol for its preparation.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of the precursor, 5-chlorothiophene-2-carbonyl chloride, in a solution of deuterated chloroform (CDCl₃) and chlorobenzene (PhCl), exhibits two doublets in the aromatic region at δ = 7.99 ppm (d, J = 4 Hz, 1H) and δ = 6.86 ppm (d, J = 4 Hz, 1H)[1]. Upon reaction with piperazine, the piperazine protons would introduce new signals. The protons on the piperazine ring are expected to appear as broad singlets or multiplets in the range of 2.5-4.0 ppm. The exact chemical shifts would depend on the solvent and the conformational dynamics of the piperazine ring.

¹³C NMR: The carbon NMR spectrum of 5-chlorothiophene-2-carbonyl chloride shows signals at δ = 158.8, 143.3, 137.6, 135.2, and 128.3 ppm. For this compound, the carbonyl carbon would shift slightly, and new peaks corresponding to the piperazine carbons would appear in the range of 40-50 ppm.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~7.7 (d, 1H) | Thiophene H |

| ~7.0 (d, 1H) | Thiophene H |

| ~3.8 (br s, 4H) | Piperazine CH₂ |

| ~3.0 (br s, 4H) | Piperazine CH₂ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹. This is a shift from the higher wavenumber (~1750-1800 cm⁻¹) of the acid chloride precursor. Other characteristic peaks would include C-H stretching vibrations of the thiophene and piperazine rings around 2850-3000 cm⁻¹, and C-N stretching vibrations.

| IR Absorption (Predicted) | |

| Wavenumber (cm⁻¹) | Assignment |

| 2850-3000 | C-H stretch (thiophene, piperazine) |

| 1630-1680 | C=O stretch (amide) |

| 1400-1500 | C=C stretch (thiophene) |

| 1000-1300 | C-N stretch |

Mass Spectrometry (MS)

The mass spectrum of 5-chlorothiophene-2-carbonyl chloride shows a major peak at m/z 145 and a secondary peak at m/z 147, corresponding to the isotopic pattern of chlorine[2]. For this compound, the molecular ion peak (M⁺) would be expected at m/z 229.04, with an M+2 peak of approximately one-third the intensity, characteristic of the chlorine isotope. Common fragmentation patterns for piperazine derivatives involve the cleavage of the piperazine ring.

| Mass Spectrometry (Predicted) | |

| m/z | Assignment |

| 229.04 | [M]⁺ |

| 231.04 | [M+2]⁺ |

| 145/147 | [5-chlorothiophene-2-carbonyl]⁺ fragment |

| 85 | [piperazine]⁺ fragment |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the acylation of piperazine with 5-chlorothiophene-2-carbonyl chloride[2]. A typical experimental procedure is as follows:

Materials:

-

5-Chlorothiophene-2-carbonyl chloride

-

Piperazine

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Triethylamine or other suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride (1.0 equivalent) in anhydrous DCM to the piperazine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Spectroscopic Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

References

Unlocking the Therapeutic Potential of Thiophene-Piperazine Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fusion of thiophene and piperazine rings has given rise to a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, antiviral, and central nervous system (CNS) activities of these promising molecules. This document summarizes key quantitative data, details common experimental protocols, and visualizes complex biological and chemical processes to facilitate further research and development in this exciting area of medicinal chemistry.

Anticancer Activity: Targeting Key Signaling Pathways

Thiophene-piperazine derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action often involve the inhibition of critical kinases, induction of apoptosis, and cell cycle arrest.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of various thiophene-piperazine derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.

Table 1: Cytotoxicity of Thiophene-Piperazine Derivatives against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 17i | HCT116 | 4.82 ± 0.80 | [1] |

| 18i | A549 | 1.43 ± 0.08 | [1] |

| 21a | H1299 | 0.0125 | [2] |

| 3b | HepG2 | 3.105 ± 0.14 | [3] |

| 3b | PC-3 | 2.15 ± 0.12 | [3] |

| 4c | HepG2 | 3.023 ± 0.11 | [3] |

| 4c | PC-3 | 3.12 ± 0.15 | [3] |

| 3n | MDA-MB-231 | 5.55 ± 0.56 | [4] |

| Vd | HCT-116 | Not Specified | |

| Ve | HCT-116 | Not Specified | |

| TP 5 | HepG2, SMMC-7721 | Potent | [5] |

Table 2: Kinase Inhibitory Activity of Thiophene-Piperazine Derivatives

| Compound ID | Kinase Target | IC50 (nM) | Reference |

| 18i | EGFR | 42.3 | [1] |

| 21a | EGFR | 0.47 | [2] |

| 21a | HER2 | 0.14 | [2] |

| 4c | VEGFR-2 | 75 | [3] |

| 3b | VEGFR-2 | 126 | [3] |

| 4c | AKT | 4600 | [3] |

| 3b | AKT | 6960 | [3] |

| Vd | VEGFR-2 | 570 | |

| Ve | VEGFR-2 | Not Specified |

Signaling Pathways in Anticancer Activity

Thiophene-piperazine compounds often exert their anticancer effects by inhibiting key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two prominent targets.

Figure 1: Inhibition of the EGFR signaling pathway.

Figure 2: Inhibition of the VEGFR-2 signaling pathway.

Antimicrobial Activity: A Broad Spectrum of Action

Thiophene-piperazine derivatives have demonstrated significant activity against a variety of bacterial and fungal pathogens, making them promising candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentrations (MIC) of thiophene-piperazine compounds against various bacterial and fungal strains.

Table 3: Antibacterial Activity of Thiophene-Piperazine Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 4b, 4d, 5a, 5b | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella paratyphi-A | Good activity at 40 µg/mL | [6] |

| 5l | Various pathogens | Comparable to Ciprofloxacin | [7] |

| 4 | S. aureus | 16 | [8] |

| 6c | S. aureus | 16 | [8] |

| 6d | S. aureus | 16 | [8] |

| 6d | B. subtilis | 16 | [8] |

| 7b | B. subtilis | 16 | [8] |

| 6c | E. coli | 8 | [8] |

| 308 | MRSA | 2 | [9] |

| 327 | MRSA | 2 | [9] |

| 328 | MRSA | 2 | [9] |

| 336 | MRSA | 8 | [9] |

| 308 | S. aureus | 2 | [9] |

| 327 | S. aureus | 4 | [9] |

| 328 | S. aureus | 2 | [9] |

| 336 | S. aureus | 32 | [9] |

| 4 | Colistin-Resistant A. baumannii | 16 (MIC50) | [10] |

| 5 | Colistin-Resistant A. baumannii | 16 (MIC50) | [10] |

| 8 | Colistin-Resistant A. baumannii | 32 (MIC50) | [10] |

| 4 | Colistin-Resistant E. coli | 8 (MIC50) | [10] |

| 5 | Colistin-Resistant E. coli | 32 (MIC50) | [10] |

| 8 | Colistin-Resistant E. coli | 32 (MIC50) | [10] |

Table 4: Antifungal Activity of Thiophene-Piperazine Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| 4a, 4d, 4e, 5c, 5e | Aspergillus niger, Penicillium notatum, Aspergillus fumigates, Candida albicans | Significant activity at 40 µg/mL | [6] |

| 5c | Candida albicans | Superior to Fluconazole | [7] |

| 2AT | Fluconazole-resistant Candida spp. | 100-200 | [11] |

Antiviral and CNS Activities

Beyond their anticancer and antimicrobial properties, thiophene-piperazine compounds have shown potential as antiviral agents and modulators of the central nervous system.

Quantitative Antiviral and CNS Activity Data

Table 5: Antiviral Activity of Thiophene-Piperazine Derivatives

| Compound ID | Virus | EC50 (µM) | Reference |

| Hit 1 | EBOV-GP-pseudotypes | 5.91 | [12] |

| 47-60 (active) | EBOV-GP-pseudotypes | 3.53 - 9.70 | [12] |

| 15a | HIV-1 (WT) | 0.00175 | [13] |

| 15a | HIV-1 (L100I) | 0.00284 | [13] |

| 15a | HIV-1 (K103N) | 0.00127 | [13] |

| 15a | HIV-1 (Y181C) | 0.00538 | [13] |

| 15a | HIV-1 (Y188L) | 0.00796 | [13] |

| 15a | HIV-1 (E138K) | 0.00428 | [13] |

| 15a | HIV-1 (F227L/V106A) | 0.00376 | [13] |

| 15a | HIV-1 (RES056) | 0.0158 | [13] |

Table 6: CNS Receptor Binding Affinity of Thiophene-Piperazine Derivatives

| Compound ID | Receptor | Kᵢ (nM) | Selectivity (D₃ vs. D₂) | Reference |

| 6a | D₃ | 1.4 | >450-fold | [14] |

Synthesis of Thiophene-Piperazine Derivatives

The synthesis of these bioactive molecules often involves multi-step reactions. A common strategy involves the initial synthesis of a thiophene-containing intermediate, followed by its coupling with a suitable piperazine derivative.

Figure 3: General synthetic workflow.

A more specific example is the synthesis of pyrimidine-incorporated piperazine derivatives, which often starts from thiophene-substituted chalcones.

Figure 4: Synthesis of pyrimidine-piperazine derivatives.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of thiophene-piperazine compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the thiophene-piperazine compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Figure 5: MTT assay workflow.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol (Broth Microdilution):

-

Compound Dilution: Prepare serial two-fold dilutions of the thiophene-piperazine compounds in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Kinase Inhibition Assay (EGFR/VEGFR-2)

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

General Protocol:

-

Reaction Setup: In a microplate, combine the kinase, a specific substrate (e.g., a peptide), and the thiophene-piperazine compound at various concentrations.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow for substrate phosphorylation.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a detection reagent that generates a luminescent or fluorescent signal.

-

Data Analysis: Determine the IC50 value of the compound.

Apoptosis and Cell Cycle Analysis

Annexin V-FITC/PI Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Cell Cycle Analysis: Propidium iodide (PI) staining followed by flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Conclusion and Future Directions

The thiophene-piperazine scaffold represents a privileged structure in medicinal chemistry, with demonstrated potential across multiple therapeutic areas. The data summarized in this guide highlight the promising anticancer, antimicrobial, antiviral, and CNS activities of these compounds. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action, particularly the identification of novel molecular targets and signaling pathways, will be crucial for their successful translation into clinical candidates. The detailed experimental protocols and visualized data presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel thiophene-piperazine-based therapeutics.

References

- 1. Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles [mdpi.com]

- 6. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial evaluation of benzylidene-thiophene derivatives [wisdomlib.org]

- 8. mdpi.com [mdpi.com]

- 9. ijcmas.com [ijcmas.com]

- 10. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into 1-(5-Chlorothiophene-2-carbonyl)piperazine and its Analogs: A New Frontier in Neuropharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents targeting central nervous system (CNS) disorders has led to the extensive exploration of heterocyclic scaffolds. Among these, the piperazine moiety has emerged as a privileged structure in neuropharmacology, forming the core of numerous approved drugs with antipsychotic, antidepressant, and anxiolytic properties.[1][2] When coupled with a thiophene ring, a bioisostere of the benzene ring, the resulting thiophene-piperazine derivatives present a promising chemical space for the development of next-generation therapeutics. This technical guide provides a comprehensive literature review of 1-(5-chlorothiophene-2-carbonyl)piperazine and its analogs, focusing on their synthesis, biological activity as potent dopamine D2 and serotonin 5-HT2A receptor antagonists, and the experimental methodologies employed in their evaluation.

The therapeutic efficacy of atypical antipsychotics is largely attributed to their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3] This dual action is believed to be responsible for their improved side-effect profile compared to typical antipsychotics, particularly the reduced incidence of extrapyramidal symptoms. The 5-chlorothiophene-2-carbonyl moiety serves as a key pharmacophoric element, and its combination with a piperazine linker allows for systematic structural modifications to fine-tune the pharmacological profile of the resulting analogs.

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs typically follows a convergent synthetic strategy, centered around the acylation of a substituted piperazine with 5-chlorothiophene-2-carbonyl chloride.

General Synthetic Pathway

Caption: General synthetic route for this compound analogs.

Experimental Protocol: Synthesis of 5-Chlorothiophene-2-carbonyl chloride

A common method for the preparation of the key acyl chloride intermediate is the reaction of 5-chlorothiophene-2-carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.

Materials:

-

5-chlorothiophene-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or toluene

Procedure:

-

To a solution of 5-chlorothiophene-2-carboxylic acid in anhydrous DCM, a catalytic amount of DMF is added.

-

Thionyl chloride (1.5-2.0 equivalents) is added dropwise to the solution at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours, or gently refluxed until the reaction is complete (monitored by TLC or disappearance of the starting material).

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 5-chlorothiophene-2-carbonyl chloride, which is often used in the next step without further purification.[4]

Experimental Protocol: General Procedure for the Synthesis of 1-(5-Chlorothiophene-2-carbonyl)-4-arylpiperazines

Materials:

-

5-chlorothiophene-2-carbonyl chloride

-

Appropriately substituted 1-arylpiperazine

-

Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)

-

Anhydrous dichloromethane (DCM) or acetonitrile

Procedure:

-

To a solution of the substituted 1-arylpiperazine in anhydrous DCM, a base such as triethylamine (1.5-2.0 equivalents) is added, and the mixture is stirred at 0 °C.

-

A solution of 5-chlorothiophene-2-carbonyl chloride in anhydrous DCM is added dropwise to the piperazine solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion.

-

The reaction is quenched with water, and the organic layer is separated.

-

The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 1-(5-chlorothiophene-2-carbonyl)-4-arylpiperazine analog.[5][6]

Biological Activity and Structure-Activity Relationships (SAR)

The primary targets for the antipsychotic activity of these compounds are the dopamine D2 and serotonin 5-HT2A receptors. The in vitro binding affinity of these analogs is typically determined using radioligand binding assays.

Quantitative Data

| Compound ID | R (Substitution on Phenyl Ring) | D₂ Receptor Kᵢ (nM) | 5-HT₂ₐ Receptor Kᵢ (nM) | Reference |

| A | 2-OCH₃ | 40-53 | High Affinity | [7] |

| B | 2,3-diCl | 0.3-0.9 (for D₃) | High Affinity | [7] |

| C | 4-F | Varies | Varies | [8] |

| D | H | Varies | Varies | [8] |

Note: The data presented is for arylpiperazine analogs with different N-aryl substituents and may not have the 1-(5-chlorothiophene-2-carbonyl) moiety. This table is illustrative of the types of data generated in SAR studies of related compounds.

Structure-Activity Relationship Summary

-

Aryl Substituent: The nature and position of the substituent on the N-aryl ring of the piperazine moiety significantly influence the binding affinity and selectivity for D2 and 5-HT2A receptors. Electron-withdrawing or electron-donating groups at different positions can modulate the electronic and steric properties of the molecule, affecting its interaction with the receptor binding pockets.[8]

-

Piperazine Linker: The piperazine ring is considered a crucial scaffold that provides the correct orientation for the aryl and thiophene moieties to interact with their respective binding sites on the receptors.

-

Thiophene Moiety: The 5-chlorothiophene-2-carbonyl group is a key pharmacophore. The chlorine atom can enhance binding affinity through halogen bonding or by influencing the electronic properties of the thiophene ring.

Experimental Protocols for Key Assays

Radioligand Binding Assay for D₂ and 5-HT₂ₐ Receptors

This assay is fundamental for determining the binding affinity (Kᵢ) of the synthesized compounds for their target receptors.

Materials:

-

Cell membranes expressing human D₂ or 5-HT₂ₐ receptors

-

Radioligand: [³H]Spiperone or [³H]Raclopride for D₂ receptors; [³H]Ketanserin or [³H]Spiperone for 5-HT₂ₐ receptors

-

Non-specific binding agent: Haloperidol (for D₂) or Ketanserin (for 5-HT₂ₐ)

-

Assay buffer (e.g., Tris-HCl)

-

Synthesized test compounds at various concentrations

-

Glass fiber filters

-

Scintillation cocktail and a scintillation counter

Procedure:

-

Incubation: In a 96-well plate, the cell membranes, radioligand, and varying concentrations of the test compound (or buffer for total binding, or a high concentration of a known antagonist for non-specific binding) are incubated in the assay buffer.

-

Equilibration: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data. The Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.[9]

Workflow for In Vitro Compound Screening

Caption: A typical workflow for the in vitro screening of novel antipsychotic candidates.

Signaling Pathways

The therapeutic and side effects of this compound analogs are mediated by their modulation of the downstream signaling cascades of the D2 and 5-HT2A receptors, both of which are G protein-coupled receptors (GPCRs).

Dopamine D₂ Receptor Signaling Pathway (Antagonism)

D₂ receptors are typically coupled to Gαi/o proteins. Their activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Antagonism of D₂ receptors by compounds like the this compound analogs blocks the inhibitory effect of dopamine, thereby disinhibiting adenylyl cyclase and normalizing cAMP levels.

Caption: Antagonism of the Dopamine D2 receptor signaling pathway.

Serotonin 5-HT₂ₐ Receptor Signaling Pathway (Antagonism)

5-HT₂ₐ receptors are coupled to Gαq/11 proteins. Their activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Antagonism of 5-HT₂ₐ receptors blocks these downstream signaling events.

Caption: Antagonism of the Serotonin 5-HT2A receptor signaling pathway.

Conclusion

This compound and its analogs represent a promising class of compounds for the development of novel antipsychotic agents. Their synthetic accessibility allows for extensive structure-activity relationship studies to optimize their affinity and selectivity for dopamine D2 and serotonin 5-HT2A receptors. The experimental protocols outlined in this guide provide a framework for the synthesis and in vitro evaluation of these compounds. A deeper understanding of their interaction with the D2 and 5-HT2A receptor signaling pathways will be crucial for the rational design of future drug candidates with improved efficacy and safety profiles. Further research, including the generation of comprehensive quantitative data for a series of these specific analogs, is warranted to fully elucidate their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 1-(5-Chlorothiophene-2-carbonyl)piperazine Derivatives: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the in silico modeling techniques applicable to the study of 1-(5-Chlorothiophene-2-carbonyl)piperazine derivatives. This class of compounds holds significant potential in drug discovery, and computational approaches are pivotal in elucidating their structure-activity relationships (SAR), predicting their pharmacokinetic and toxicological profiles, and guiding the design of novel therapeutic agents. While literature specifically detailing the in silico modeling of this exact scaffold is emerging, this guide draws upon established methodologies from studies on structurally related piperazine and chlorothiophene-containing derivatives to provide a robust framework for researchers.

The core structure, this compound, serves as a versatile scaffold for the development of potent and selective modulators of various biological targets. In silico modeling allows for the rapid and cost-effective screening of virtual libraries of these derivatives, prioritization of compounds for synthesis, and a deeper understanding of their mechanism of action at a molecular level.

This guide is intended for researchers, scientists, and drug development professionals with an interest in applying computational methods to accelerate the discovery and development of novel drugs based on the this compound scaffold.

In Silico Modeling Workflow

The in silico modeling of this compound derivatives typically follows a multi-step workflow. This workflow is designed to systematically evaluate the potential of these compounds as drug candidates, from their interaction with a biological target to their predicted behavior in a biological system.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments. These protocols are based on common practices in the field of computational drug discovery.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful tool for structure-based virtual screening and for understanding the molecular basis of ligand-receptor interactions.

Objective: To predict the binding mode and estimate the binding affinity of this compound derivatives to a specific biological target.

Protocol:

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

-

Repair any missing residues or atoms using tools like Modeller or the Protein Preparation Wizard in Maestro (Schrödinger).

-

Define the binding site, typically based on the location of a known co-crystallized ligand or through binding site prediction algorithms.

-

-

Ligand Preparation:

-

Draw the 2D structures of the this compound derivatives.

-

Convert the 2D structures to 3D using software like ChemDraw or MarvinSketch.

-

Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).

-

Generate different tautomers and ionization states at a physiological pH (e.g., using LigPrep in Maestro).

-

-

Docking Simulation:

-

Use a docking program such as AutoDock Vina, Glide (Schrödinger), or GOLD.

-

Define the grid box that encompasses the binding site of the receptor.

-

Perform the docking calculations, allowing for flexible ligand conformations.

-

Analyze the resulting docking poses and scores. The docking score is an estimation of the binding affinity.

-

-

Post-Docking Analysis:

-

Visualize the ligand-receptor interactions of the top-ranked poses using software like PyMOL or Discovery Studio.

-

Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

-

Compare the binding modes of different derivatives to understand SAR.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. They are used for ligand-based drug design, where the structure of the target is unknown, or to complement structure-based approaches.

Objective: To develop a predictive model for the biological activity of this compound derivatives based on their physicochemical properties.

Protocol:

-

Data Set Preparation:

-

Collect a dataset of this compound derivatives with experimentally determined biological activities (e.g., IC50 values).

-

Ensure the data is consistent and covers a significant range of activity.

-

Divide the dataset into a training set (for model building) and a test set (for model validation).

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., topological, electronic, steric, and thermodynamic) using software like DRAGON or PaDEL-Descriptor.

-

-

Feature Selection:

-

Use statistical methods (e.g., genetic algorithms, principal component analysis) to select a subset of descriptors that are most relevant to the biological activity. This step is crucial to avoid overfitting the model.

-

-

Model Building:

-

Use a regression method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest), to build the QSAR model.

-

-

Model Validation:

-

Assess the statistical significance and predictive power of the model using various metrics:

-

Internal Validation: Cross-validation (leave-one-out or leave-n-out) to calculate the cross-validated correlation coefficient (Q²).

-

External Validation: Use the test set to calculate the predictive correlation coefficient (R²_pred).

-

-

A robust QSAR model should have high values for R² (goodness-of-fit), Q² (robustness), and R²_pred (predictive ability).[1]

-

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and safety profiles of drug candidates.[2]

Objective: To predict the ADMET properties of this compound derivatives to identify potential liabilities early in the drug discovery process.

Protocol:

-

Input Structures:

-

Provide the 2D or 3D structures of the derivatives in a suitable format (e.g., SMILES, SDF).

-

-

Prediction using In Silico Tools:

-

Utilize various online and standalone software for ADMET prediction, such as:

-

SwissADME: Predicts physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

-

pkCSM: Predicts a wide range of ADMET properties, including absorption, distribution, metabolism, excretion, and toxicity.

-

admetSAR: Predicts ADMET-associated properties, including carcinogenicity, mutagenicity, and various toxicities.

-

DEREK Nexus (Lhasa Limited): A knowledge-based expert system for predicting toxicity.

-

-

-

Analysis of Results:

-

Analyze the predicted properties for each derivative.

-

Pay close attention to key parameters such as:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) inhibition/substrate.

-

Excretion: Renal clearance.

-

Toxicity: AMES mutagenicity, hERG inhibition, hepatotoxicity.

-

-

Use the results to flag compounds with potential ADMET liabilities and to guide the design of derivatives with improved profiles.

-

Data Presentation

Quantitative data from in silico modeling should be summarized in a clear and organized manner to facilitate comparison and decision-making.

Table 1: Molecular Docking Results

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | H-bonds |

| Derivative 1 | -9.5 | Tyr123, Phe234, Asp345 | Asp345 |

| Derivative 2 | -8.7 | Tyr123, Leu230, Asp345 | Asp345 |

| Derivative 3 | -9.1 | Phe234, Val300 | - |

| ... | ... | ... | ... |

Table 2: QSAR Model Descriptors and Statistics

| Descriptor | Description | Coefficient |

| ALogP | Log of the octanol/water partition coefficient | 0.54 |

| TPSA | Topological Polar Surface Area | -0.21 |

| nRotB | Number of rotatable bonds | -0.15 |

| Model Statistics | ||

| R² | 0.85 | |

| Q² | 0.72 | |

| R²_pred | 0.79 |

Table 3: Predicted ADMET Properties

| Compound ID | HIA (%) | BBB Permeability | CYP2D6 Inhibitor | hERG Inhibitor | AMES Mutagenicity |

| Derivative 1 | 95 | High | Yes | Low Risk | No |

| Derivative 2 | 92 | High | No | Low Risk | No |

| Derivative 3 | 88 | Low | No | Medium Risk | No |

| ... | ... | ... | ... | ... | ... |

Conclusion

In silico modeling is an indispensable component of modern drug discovery, offering a powerful suite of tools to guide the design and optimization of novel therapeutic agents. For the this compound scaffold, a systematic computational approach encompassing molecular docking, QSAR, and ADMET prediction can significantly accelerate the identification of promising drug candidates. By leveraging the methodologies outlined in this guide, researchers can make more informed decisions, reduce the attrition rate of compounds in the development pipeline, and ultimately contribute to the discovery of new and effective medicines. It is important to note that in silico predictions should always be validated through experimental testing.

References

Exploring 1-(5-Chlorothiophene-2-carbonyl)piperazine: A Privileged Fragment for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of a thiophene ring and a piperazine moiety in a single molecular entity presents a compelling starting point for fragment-based drug discovery (FBDD). Both heterocycles are considered "privileged structures" in medicinal chemistry, frequently appearing in FDA-approved drugs due to their favorable physicochemical and pharmacokinetic properties. This technical guide explores the potential of the 1-(5-Chlorothiophene-2-carbonyl)piperazine core as a versatile fragment for the development of novel therapeutics. We delve into its synthesis, physicochemical properties, and potential biological applications, with a focus on its relevance to G-protein coupled receptor (GPCR) targets. This document provides detailed experimental protocols and visual workflows to aid researchers in leveraging this promising scaffold.

Introduction: The Power of Privileged Scaffolds

In the landscape of modern drug discovery, the strategic selection of molecular fragments is paramount to the success of a campaign. The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets, thereby offering a rich starting point for the development of new drugs. Both thiophene and piperazine independently fall into this category, making their combination in this compound a fragment of significant interest.

The thiophene ring , a five-membered aromatic heterocycle containing a sulfur atom, is a bioisostere of the benzene ring and is found in numerous approved drugs.[1][2][3] Its presence can influence the metabolic stability and binding interactions of a molecule. The piperazine ring , a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is widely incorporated into drug candidates to enhance aqueous solubility, improve oral bioavailability, and modulate pharmacokinetic properties.[4][5]

The combination of these two privileged structures in this compound results in a fragment with a desirable balance of structural rigidity and conformational flexibility, along with physicochemical properties amenable to drug development.

Synthesis and Physicochemical Properties

The synthesis of this compound is a straightforward process, typically achieved through the acylation of piperazine with 5-chlorothiophene-2-carbonyl chloride. The latter is readily prepared from commercially available 5-chlorothiophene-2-carboxylic acid.

Synthesis Workflow

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride

-

To a solution of 5-chlorothiophene-2-carboxylic acid (1.0 eq) in an inert solvent such as toluene or dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) to the reaction mixture at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[6]

-

Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, or until the evolution of gas ceases.[6]

-

Monitor the reaction progress by IR spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride.

-

Upon completion, remove the solvent and excess reagent under reduced pressure to yield the crude 5-chlorothiophene-2-carbonyl chloride, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve piperazine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable solvent like dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Add a solution of 5-chlorothiophene-2-carbonyl chloride (1.0 eq) in DCM dropwise to the piperazine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Physicochemical Properties

The physicochemical properties of this compound make it an attractive fragment for drug discovery. A summary of its calculated properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClN₂OS | PubChem |

| Molecular Weight | 230.71 g/mol | PubChem |

| XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds.[5] This approach involves screening libraries of low molecular weight fragments (typically < 300 Da) for binding to a biological target. Hits from these screens, although often exhibiting weak affinity, provide high-quality starting points for optimization into potent drug candidates. The this compound fragment is well-suited for inclusion in FBDD libraries due to its adherence to the "Rule of Three" and its chemical functionality that allows for straightforward chemical elaboration.

A Potential Scaffold for GPCR Targets

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are the targets of a significant portion of currently marketed drugs. A biophysical fragment screening campaign against a thermostabilized β1-adrenergic receptor (β1AR) identified arylpiperazines as promising hits with moderate affinity and high ligand efficiency.[1][4] Although this compound was not explicitly mentioned as a hit in this study, the findings provide a strong rationale for its potential as a valuable scaffold for targeting the β1AR and other related GPCRs. The arylpiperazine moiety was shown to occupy a key binding pocket, and the thiophene group of our title compound can be envisioned to form favorable interactions within the receptor.

Caption: FBDD workflow targeting GPCRs with the subject fragment.

Binding Data of Analogous Fragments

The following table summarizes the binding data for arylpiperazine fragments identified in the β1-adrenergic receptor screening study, which serve as a proxy for the potential affinity of the this compound scaffold.[4]

| Fragment | KD (μM) by SPR | Ligand Efficiency (LE) |

| Arylpiperazine Hit 7 | 16 | 0.38 |

| Arylpiperazine Hit 8 | 5.6 | 0.40 |

Key Experimental Methodologies

Surface Plasmon Resonance (SPR) for Fragment Screening

SPR is a label-free biophysical technique that can detect the binding of small molecules to a target protein immobilized on a sensor chip. It is a powerful tool for fragment screening as it can detect weak binding events and provide kinetic information (association and dissociation rates).[1][4]

General Protocol:

-

Immobilize the purified and stabilized GPCR (e.g., β1AR) onto a sensor chip.

-

Prepare a solution of the fragment library in a suitable running buffer.

-

Inject the fragment solutions over the sensor surface.

-

Monitor the change in the refractive index near the sensor surface, which is proportional to the amount of bound fragment.

-

Regenerate the sensor surface to remove the bound fragment before the next injection.

-

Analyze the binding data to determine the dissociation constant (KD).

Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor. These assays typically involve the competition between a radiolabeled ligand and an unlabeled test compound for binding to the receptor.[7]

General Protocol:

-

Prepare cell membranes expressing the target receptor (e.g., β1AR).

-

Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol) and varying concentrations of the test compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Analyze the data to determine the IC50 value of the test compound, which can be converted to a Ki value.

Potential Signaling Pathways

As a potential modulator of GPCRs like the β1-adrenergic receptor, the this compound fragment could influence downstream signaling cascades. The β1AR primarily couples to the Gs protein, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).

Caption: Gs-coupled GPCR signaling pathway.

Conclusion

The this compound fragment represents a compelling starting point for drug discovery endeavors. Its facile synthesis, favorable physicochemical properties, and the established importance of its constituent thiophene and piperazine rings in medicinal chemistry underscore its potential. The demonstrated activity of analogous arylpiperazine fragments against the β1-adrenergic receptor provides a strong rationale for exploring this scaffold in the context of GPCR modulation. This technical guide offers the foundational knowledge, experimental protocols, and conceptual frameworks to empower researchers to effectively utilize this promising fragment in their drug discovery programs. Further investigation into the biological activity of this specific fragment is warranted and could unlock new avenues for the development of novel therapeutics.

References

- 1. Biophysical fragment screening of the β1-adrenergic receptor: identification of high affinity arylpiperazine leads using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 4. Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]

- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 1-(5-Chlorothiophene-2-carbonyl)piperazine Precursors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and synthesis of precursors for 1-(5-Chlorothiophene-2-carbonyl)piperazine, a key intermediate in pharmaceutical development. The information is intended to ensure the safe and effective use of these materials in a laboratory and development setting.

Introduction

The synthesis of this compound involves the reaction of two primary precursors: 5-Chlorothiophene-2-carbonyl chloride and piperazine. Both of these precursors present unique safety challenges that require strict adherence to established protocols to minimize risk to personnel and the environment. This document outlines the known hazards, provides quantitative toxicological data, and details recommended handling procedures and experimental protocols.

Precursor Safety and Toxicology

A thorough understanding of the toxicological profiles of each precursor is fundamental to safe handling. The following sections summarize the available data.

5-Chlorothiophene-2-carbonyl chloride

Table 1: GHS Hazard Classification for 5-Chlorothiophene-2-carbonyl chloride

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[2][3] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[3] |

| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation[2] |

| Corrosive to metals | 1 | H290: May be corrosive to metals |

Source: Aggregated GHS information from multiple suppliers.[3]

The primary hazards associated with 5-Chlorothiophene-2-carbonyl chloride are its corrosivity and reactivity with water.[1][4] Contact with moisture will lead to the release of hydrogen chloride gas, which is also corrosive and toxic.[1][4]

Piperazine

Piperazine is a cyclic diamine that is corrosive and can cause skin and eye irritation.[5] It is also a sensitizer, meaning that repeated exposure can lead to allergic reactions.[5]

Table 2: Toxicological Data for Piperazine

| Toxicity Metric | Value | Species | Route |

| LD50 | 1900 mg/kg | Rat | Oral |

| LD50 | 2600 mg/kg | Rat | Oral |

| LD50 | 4000 mg/kg | Rabbit | Dermal |

| LC50 | >1.61 mg/L | Rat | Inhalation (8h) |

Source: Various safety data sheets and toxicological assessments.

Table 3: Occupational Exposure Limits for Piperazine

| Organization | Limit Type | Value |

| ACGIH | TWA | 0.03 ppm (as TWA) |

| NIOSH | REL | Not established |

| OSHA | PEL | Not established |

Source: American Conference of Governmental Industrial Hygienists (ACGIH).

Experimental Protocols

The following protocols are based on procedures described in patent literature and general chemical knowledge for handling similar reagents.

Synthesis of 5-Chlorothiophene-2-carbonyl chloride from 5-Chlorothiophene-2-carboxylic acid

This procedure describes the conversion of the carboxylic acid to the acyl chloride using thionyl chloride.[6][7][8]

Materials:

-

5-Chlorothiophene-2-carboxylic acid

-

Thionyl chloride

-

N,N-dimethylformamide (DMF) (catalyst)

-

Dichloromethane (solvent)

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

Set up a dry, four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a condenser with a gas outlet to a scrubber (to neutralize HCl and SO2 byproducts), and a dropping funnel, all under an inert atmosphere (nitrogen or argon).

-

To the flask, add 5-chlorothiophene-2-carboxylic acid (16.5 g, 0.1 mol) and dichloromethane (100 g).[6]

-

Add a catalytic amount of N,N-dimethylformamide (1 drop).[6]

-

Slowly add thionyl chloride (15 g, 0.126 mol) to the stirred suspension.[6] An exothermic reaction may occur. Maintain the temperature at 40°C.[6]

-

After the addition is complete, continue stirring at 40°C for 4 hours.[6]

-

Monitor the reaction for the cessation of gas evolution (HCl and SO2).

-

Once the reaction is complete, recover the dichloromethane and excess thionyl chloride by distillation.[6]

-

The crude 5-chlorothiophene-2-carbonyl chloride can be purified by reduced pressure distillation (80-90 °C / 5 mmHg) to yield a colorless liquid.[6]

Synthesis of this compound

This procedure describes the acylation of piperazine with 5-Chlorothiophene-2-carbonyl chloride.

Materials:

-

5-Chlorothiophene-2-carbonyl chloride

-

Piperazine

-

Anhydrous dichloromethane or other suitable aprotic solvent

-

Triethylamine or other suitable base (to scavenge HCl)

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

In a dry, four-necked round-bottom flask under an inert atmosphere, dissolve piperazine in anhydrous dichloromethane. A molar excess of piperazine can be used to act as both the reactant and the acid scavenger. Alternatively, use one equivalent of piperazine and at least one equivalent of a non-nucleophilic base like triethylamine.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add a solution of 5-Chlorothiophene-2-carbonyl chloride in anhydrous dichloromethane to the cooled piperazine solution with vigorous stirring. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture will contain the product and piperazine hydrochloride (or triethylamine hydrochloride).

-

Filter the mixture to remove the hydrochloride salt.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Workflow and Process Diagrams

The following diagrams illustrate the synthesis workflow and the general reaction mechanism.

Caption: Overall synthesis workflow for this compound.

Caption: Generalized nucleophilic acyl substitution mechanism.

Safe Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of the precursors, the following handling procedures and PPE are mandatory.

Engineering Controls:

-

All manipulations of 5-Chlorothiophene-2-carbonyl chloride and piperazine should be conducted in a certified chemical fume hood to avoid inhalation of dust, vapors, and fumes.[2][9]

-

An emergency eyewash station and safety shower must be readily accessible.[2]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles and a face shield are required when handling both precursors.[5]

-

Skin Protection:

-

Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Consult glove manufacturer compatibility charts for specific recommendations.

-

Full-body protection may be necessary for larger scale operations.

-

-

Respiratory Protection: If there is a risk of inhalation despite engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[2]

Handling Procedures:

-

5-Chlorothiophene-2-carbonyl chloride:

-

Piperazine:

Waste Disposal

-

All waste materials, including empty containers, should be treated as hazardous waste.

-

Quench reactive acyl chloride residues carefully with a suitable alcohol (e.g., isopropanol) in a fume hood before disposal.

-

Dispose of all chemical waste in accordance with local, state, and federal regulations.

Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional safety protocols or regulatory requirements. Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment for your specific experimental conditions.

References

- 1. Page loading... [guidechem.com]

- 2. fishersci.com [fishersci.com]

- 3. 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]

- 7. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]

- 8. 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | Benchchem [benchchem.com]

- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

Methodological & Application

Detailed synthesis protocol for 1-(5-Chlorothiophene-2-carbonyl)piperazine

An Application Note and Detailed Protocol for the Synthesis of 1-(5-Chlorothiophene-2-carbonyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of this compound, a key intermediate in the development of pharmaceutical agents. The protocol details the preparation of the acyl chloride intermediate, 5-chlorothiophene-2-carbonyl chloride, from 5-chlorothiophene-2-carboxylic acid, followed by its reaction with piperazine to yield the final product. This guide includes detailed experimental procedures, tables of quantitative data, safety precautions, and a workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound serves as a crucial building block in medicinal chemistry and drug discovery. Its synthesis is primarily achieved through a robust two-step process. The first step involves the conversion of 5-chlorothiophene-2-carboxylic acid into its highly reactive acyl chloride derivative, 5-chlorothiophene-2-carbonyl chloride. This intermediate is then used to acylate piperazine in the second step, forming the desired amide bond. This application note presents a reliable and high-yield synthesis pathway.

Part 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride

This initial step focuses on the preparation of the key intermediate, 5-chlorothiophene-2-carbonyl chloride, via the chlorination of the corresponding carboxylic acid using thionyl chloride. This method is favored for its high efficiency and the high purity of the resulting product[1][2].

Experimental Protocol

-

Setup: To a dry 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a gas outlet connected to an alkali trap (e.g., a scrubber with NaOH solution), add dichloromethane (100 mL).

-

Reagent Addition: Add 5-chlorothiophene-2-carboxylic acid (16.5 g, 0.1 mol) to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops)[3].

-

Chlorination: While stirring the suspension, add thionyl chloride (15.0 g, 0.126 mol) dropwise from the dropping funnel. To manage the initial exothermic reaction, the flask can be cooled in an ice bath, maintaining the temperature below 10°C[1][2].

-